

Targeting p53 Amyloidosis: A Technical Guide to ReACp53 Application

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Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574287

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Executive Summary

The tumor suppressor p53 is the most frequently mutated gene in human cancer.[1][2] While many efforts focus on gene therapy or small molecule stabilizers, a significant subset of p53 mutations (structurally destabilizing mutants like R175H and R248Q) induce a loss-of-function phenotype through a prion-like amyloid aggregation mechanism. These mutants expose a hydrophobic "sticky" segment that drives the formation of inactive, cytosolic protein aggregates.

ReACp53 is a cell-penetrating peptide designed to specifically inhibit this aggregation.[3][4][5][6][7] By capping the growing amyloid fibril, **ReACp53** shifts the equilibrium back toward the soluble, functional state, restoring p53's transcriptional activity and inducing apoptosis in cancer cells. This guide details the mechanistic basis, synthesis, and experimental protocols for validating **ReACp53** in in vitro, cellular, and organoid models.

The Mechanism: Prion-like Aggregation of p53 Structural Destabilization

Wild-type (WT) p53 is marginally stable. Oncogenic mutations, particularly in the DNA-binding domain (DBD), lower the energy barrier for unfolding.

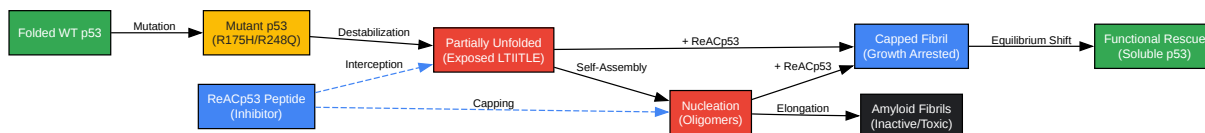
- The Trigger: Mutations like R175H or R248Q destabilize the DBD beta-sandwich structure.
- The Exposure: Partial unfolding exposes a hydrophobic segment (residues 252–258), normally buried in the hydrophobic core.
- The Aggregation: This segment, LTIITLE, acts as a "steric zipper," driving intermolecular stacking into beta-sheet rich amyloid fibrils.[8] These aggregates sequester not only the mutant p53 but can also co-aggregate and inactivate WT p53 (dominant-negative effect) and p63/p73 (gain-of-function).

ReACp53 Mechanism of Action

ReACp53 is a rationally designed peptide inhibitor. It mimics the aggregation-prone LTIITLE segment but contains a critical "gatekeeper" mutation.

- Target Sequence: LTIITLE (p53 residues 252–258).
- Inhibitor Sequence: LTRITILE (I254R mutation).[5]
- Mechanism: The **ReACp53** peptide binds to the exposed LTIITLE edge of a forming p53 fibril via its homologous residues. However, the bulky, charged Arginine (R) at position 3 sterically clashes with the recruitment of the next p53 monomer and disrupts the beta-sheet geometry, effectively "capping" the fibril and halting elongation.

Pathway Visualization



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Figure 1: Mechanism of p53 amyloid aggregation and interception by **ReACp53**. The peptide caps the growing aggregate, shifting equilibrium toward functional, soluble protein.

ReACp53 Specifications & Handling

To ensure reproducibility, strict adherence to peptide handling protocols is required.

Parameter	Specification
Full Sequence	Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Pro-Ile-Leu-Thr-Arg-Ile-Thr-Leu-Glu
Sequence Breakdown	(Arg) ₁₀ : Cell-penetrating Poly-Arg tagPro: Linker/BreakerILTRITL: Target sequence with I254R mutation
Molecular Weight	~2617.13 Da
Solubility	Soluble in water (up to 50 mg/mL) or DMSO.[9]
Storage	Lyophilized: -20°C (desiccated). Solution: -80°C (avoid freeze-thaw cycles).
Control	Scrambled ReACp53 (Randomized sequence of the same AA composition).

Handling Note: The Poly-Arg tail makes the peptide "sticky" to plasticware. Use low-binding tubes and pipette tips.

Protocol 1: In Vitro Aggregation Assay (ThT Fluorescence)

This assay validates the ability of **ReACp53** to inhibit fibril formation of recombinant p53 core domain (p53C).

Reagents

- Protein: Recombinant p53C mutant (e.g., R248Q) purified from E. coli.
- Dye: Thioflavin T (ThT), 1 mM stock in water (filtered).
- Buffer: 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 5% Glycerol.

- Inhibitor: **ReACp53** (10 mM stock in DMSO).

Step-by-Step Methodology

- Preparation: Dilute p53C mutant to 5 μ M in reaction buffer.
- ThT Addition: Add ThT to a final concentration of 20 μ M.
- Treatment:
 - Control: Add DMSO (vehicle).
 - Experimental: Add **ReACp53** at varying molar ratios (1:1, 1:2, 1:5 relative to p53).
- Incubation: Plate 100 μ L per well in a black 96-well clear-bottom plate. Seal to prevent evaporation.[\[10\]](#)
- Measurement: Incubate at 37°C with shaking (300 rpm). Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 12–24 hours.
- Analysis: Plot Fluorescence vs. Time. **ReACp53** should extend the lag phase and suppress the maximum fluorescence plateau (amyloid load).

Protocol 2: Cellular Rescue Verification

To confirm **ReACp53** engages the target in cells, use conformation-specific antibodies.[\[7\]](#)

- PAb240: Binds a cryptic epitope (residues 213–217) exposed only when p53 is unfolded/mutant.
- DO-1: Binds the N-terminus (residues 20–25); detects total p53 (folded and unfolded).

Experimental Workflow

- Seeding: Seed High-Grade Serous Ovarian Cancer (HGSOC) cells (e.g., OVCAR3, which harbors R248Q) on glass coverslips.
- Treatment: Treat with 10 μ M **ReACp53** or Scrambled Control for 16–24 hours.

- Fixation: Fix with 4% Paraformaldehyde (15 min) -> Permeabilize with 0.1% Triton X-100.
- Staining:
 - Primary: Mouse anti-p53 (PAb240) [Mutant specific] AND Rabbit anti-p53 (DO-1 or FL-393) [Total].
 - Secondary: Anti-Mouse Alexa 488 (Green) + Anti-Rabbit Alexa 594 (Red).
- Imaging: Confocal microscopy.
 - Result: Untreated cells show high PAb240 (Green) puncta. **ReACp53** treated cells should show reduced PAb240 signal (refolding) while maintaining DO-1 signal (protein stability), often accompanied by nuclear translocation.

Protocol 3: Organoid Viability (3D Models)

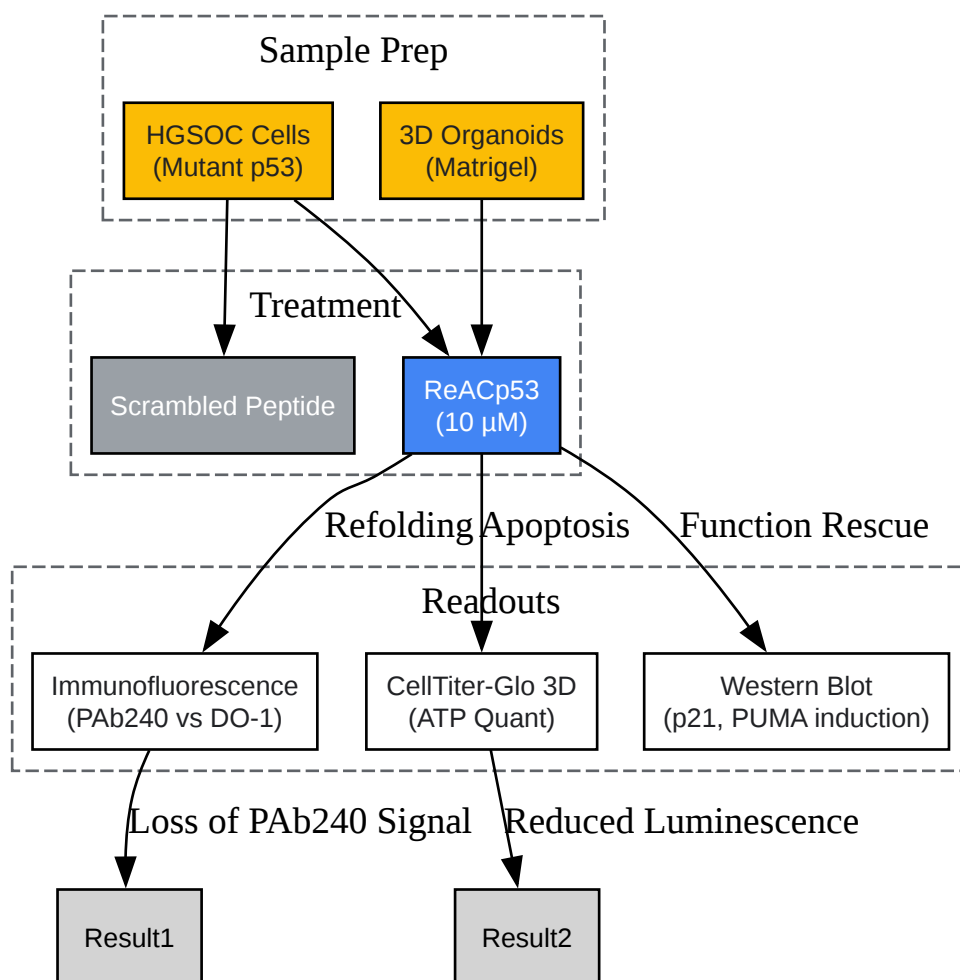
3D organoids better mimic the tumor architecture and drug response.

Methodology

- Generation: Dissociate primary HGSOc tumor samples or use cell lines (OVCAR3) embedded in Matrigel droplets.
- Culture: Grow in defined medium (AddMEM/F12 + growth factors) until structures form (4–7 days).
- Treatment: Add **ReACp53** (0–20 μ M dose curve) to the culture media. Refresh media/drug every 48 hours.
- Readout (Day 5-7):
 - Morphology: Phase-contrast imaging (look for disintegration).
 - Viability: Add CellTiter-Glo 3D reagent (Promega). Shake 5 min, incubate 25 min. Read Luminescence.

- Validation: Calculate IC50. **ReACp53** typically shows IC50 ~5–10 μM in mutant p53 organoids, with minimal toxicity to WT p53 organoids.

Experimental Logic Diagram



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Figure 2: Experimental workflow for validating **ReACp53** efficacy in 2D and 3D models.

Data Summary: Benchmarking Efficacy

The following metrics are derived from seminal studies (Soragni et al., 2016) and subsequent validations.

Model System	Assay Type	Metric	Typical Value	Interpretation
Recombinant p53 (R248Q)	ThT Fluorescence	Aggregation Inhibition	Complete suppression at 1:1 ratio	Prevents fibril nucleation.
OVCAR3 (Cell Line)	CellTiter-Glo	EC50 (Viability)	~5.2 μ M	Potent cytotoxicity specific to mutant.
HGSOC Organoids	CellTiter-Glo 3D	EC50 (Viability)	5–10 μ M	Effective in complex 3D architecture.
MCF7 (WT p53)	CellTiter-Glo	EC50 (Viability)	>20 μ M (No Effect)	Demonstrates specificity for mutant p53.
OVCAR3 Xenograft	Tumor Volume	Efficacy	~60-80% shrinkage	Significant in vivo regression (15 mg/kg IP).

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